Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
CAS No.: 868223-92-1
Cat. No.: VC4459693
Molecular Formula: C25H28N2O5
Molecular Weight: 436.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868223-92-1 |
|---|---|
| Molecular Formula | C25H28N2O5 |
| Molecular Weight | 436.508 |
| IUPAC Name | ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
| Standard InChI | InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28) |
| Standard InChI Key | YCAUSWVAAYTZSR-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Introduction
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound belonging to the isoquinoline class, which is derived from benzene and characterized by its unique bicyclic structure. This compound has a molecular formula and a molecular weight of approximately 408.454 g/mol, with a CAS number of 868223-88-5. It is primarily used for research purposes in medicinal chemistry and pharmacology.
Synthesis Methods
The synthesis of Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate typically involves multi-step organic reactions. These reactions may utilize strong acids or bases as catalysts and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the process. Purification techniques like recrystallization or chromatography are essential for isolating the desired product from byproducts.
Potential Applications
This compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, where it could interact with specific biological targets to modulate biological processes.
Comparison with Similar Compounds
Other isoquinoline derivatives, such as Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, also exhibit complex structures and potential biological activities. These compounds are synthesized through similar multi-step reactions and are used in medicinal chemistry research.
Future Directions
Future research on Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate could focus on its pharmacological properties and potential therapeutic applications. This might involve in vitro and in vivo studies to assess its efficacy and safety as a candidate for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume